molecular formula C15H25NO B12997084 N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine

Cat. No.: B12997084
M. Wt: 235.36 g/mol
InChI Key: IWJAXIZBPSPCSB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine is an organic compound with the molecular formula C14H23NO It is characterized by the presence of a methoxy group, two methyl groups on the benzyl ring, and a 2-methylbutan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine typically involves the reaction of 2-methoxy-3,4-dimethylbenzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in a demethylated product.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of demethylated products.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine: Similar structure but with an ethanamine moiety instead of 2-methylbutan-2-amine.

    N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine: Similar structure but with a 2-methylpropan-2-amine moiety.

Uniqueness

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-[(2-methoxy-3,4-dimethylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C15H25NO/c1-7-15(4,5)16-10-13-9-8-11(2)12(3)14(13)17-6/h8-9,16H,7,10H2,1-6H3

InChI Key

IWJAXIZBPSPCSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(C(=C(C=C1)C)C)OC

Origin of Product

United States

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